n,n-Dipropylbut-2-yn-1-amine
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Overview
Description
N,N-Dipropylbut-2-yn-1-amine is an organic compound with the molecular formula C10H19N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is of interest due to its unique structure, which includes a but-2-yn-1-amine backbone with dipropyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropylbut-2-yn-1-amine typically involves the alkylation of but-2-yn-1-amine with propyl halides. One common method is the reaction of but-2-yn-1-amine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as copper or nickel can facilitate the reaction, and the process may be optimized for temperature and pressure to maximize output.
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylbut-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur with halides, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., 1-bromopropane), bases (e.g., potassium carbonate)
Major Products:
Oxidation: Amides, nitriles
Reduction: Alkanes
Substitution: Various substituted amines
Scientific Research Applications
N,N-Dipropylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with interest in its ability to form bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N-Dipropylbut-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, participating in reactions that modify the activity of these targets. The specific pathways involved depend on the context of its use, whether in biochemical assays or as a synthetic intermediate.
Comparison with Similar Compounds
- N,N-Dimethylbut-2-yn-1-amine
- N,N-Diethylbut-2-yn-1-amine
- N,N-Dipropylbut-2-en-1-amine
Comparison: N,N-Dipropylbut-2-yn-1-amine is unique due to its specific dipropyl substitution, which can influence its reactivity and interaction with other molecules. Compared to N,N-Dimethylbut-2-yn-1-amine and N,N-Diethylbut-2-yn-1-amine, the dipropyl groups provide greater steric hindrance, potentially affecting its chemical behavior and applications. The presence of the alkyne group distinguishes it from N,N-Dipropylbut-2-en-1-amine, which has an alkene group instead.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6323-71-3 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,N-dipropylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-4-7-10-11(8-5-2)9-6-3/h5-6,8-10H2,1-3H3 |
InChI Key |
VUMNMLUJBJUQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC#CC |
Origin of Product |
United States |
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